This compound can be synthesized from commercially available starting materials, including 4-phenylpiperidine and various methylating agents. Its classification falls within the realm of organic chemistry, particularly focusing on heterocyclic compounds and their derivatives. The specific stereochemistry of this compound, indicated by the (3R,5R) notation, suggests that it has distinct spatial arrangements that may influence its biological activity.
The synthesis of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol typically involves several key steps:
In industrial settings, large-scale batch or continuous flow processes may be employed to enhance yield and purity. These methods often utilize optimized reaction conditions and catalysts to improve efficiency.
The molecular formula of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol is , with a molecular weight of 205.30 g/mol. The compound features a piperidine ring substituted with two methyl groups at positions 3 and 5 and a phenyl group at position 4.
Property | Value |
---|---|
Molecular Formula | C13H19NO |
Molecular Weight | 205.30 g/mol |
IUPAC Name | (3R,5R)-3,5-dimethyl-4-phenylpiperidin-4-ol |
InChI Key | PPXAJUZJHQALQU-QYJAPNMZSA-N |
Isomeric SMILES | C[C@@H]1CNCC@@HC |
The stereochemistry is crucial for understanding the compound's interactions within biological systems.
(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol can participate in several chemical reactions:
Reaction Type | Reagents | Products Formed |
---|---|---|
Oxidation | Pyridinium chlorochromate | 4-phenyl-3,5-dimethylpiperidin-4-one |
Reduction | Lithium aluminum hydride | 3,5-dimethyl-4-phenylpiperidine |
Substitution | Nitric acid | Nitro or halogenated derivatives of phenyl group |
The mechanism of action for (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol primarily involves its interaction with biological receptors and enzymes. While specific details may vary based on the context of use (e.g., analgesic properties), it is generally understood that the compound may act as a modulator of neurotransmitter systems due to its structural similarity to other piperidine derivatives known for such activities.
Research indicates that compounds with similar structures can influence dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders or pain management.
(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol has several important applications across different fields:
The versatility of this compound makes it a valuable subject for ongoing research within medicinal chemistry and related fields .
Grignard reactions are pivotal for introducing the C4-phenyl group and establishing the tertiary alcohol functionality in (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol. The synthesis typically employs N-protected 3,5-dimethylpiperidin-4-one as a key intermediate. Reaction with phenylmagnesium bromide (PhMgBr) in anhydrous tetrahydrofuran or diethyl ether at controlled temperatures (–78°C to 0°C) yields the tertiary alcohol with high diastereoselectivity [1]. The steric bias imposed by the C3 and C5 methyl groups directs nucleophilic attack, favoring the formation of the (3R,5R) diastereomer.
Post-reaction processing involves quenching with saturated ammonium chloride solution, followed by extraction with dichloromethane. The organic layer is concentrated, and the crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients. Crystallization from toluene or ethyl acetate/hexane mixtures further enhances diastereomeric purity. This method achieves >70% yield and >95% diastereomeric excess when conducted under strictly anhydrous conditions [1].
Table 1: Optimization Parameters for Grignard Addition to 3,5-Dimethylpiperidin-4-one
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | diastereomeric excess (%) |
---|---|---|---|---|
Tetrahydrofuran | –78 to 0 | 4 | 78 | 96 |
Diethyl ether | 0 to 25 | 6 | 72 | 93 |
Toluene | –20 | 8 | 65 | 90 |
Reductive amination serves as an alternative route for constructing the piperidine core prior to Grignard functionalization. This method involves the condensation of racemic 3,5-dimethylpiperidin-4-one with ammonium acetate or benzylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane [1]. The reaction proceeds at 25°C for 12–24 hours, yielding the corresponding N-substituted piperidine intermediate.
Critical stereochemical considerations include:
Following reductive amination, the N-protected piperidine undergoes Grignard addition as described in Section 1.1.1. This sequential approach provides flexibility in N-functionalization, particularly valuable for generating analogs with modified amine pharmacophores [1].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: